1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride
Overview
Description
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2N . It has a molecular weight of 246.17 g/mol.
Molecular Structure Analysis
The molecular structure of 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring attached to a benzyl group with a chloromethyl substituent . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride has a molecular weight of 209.72 . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Synthesis and Applications in Organic Chemistry
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride, as part of the broader class of pyrrolidines, has significant applications in organic synthesis. Pyrrolidines are pivotal in synthesizing various biologically active compounds and are utilized in diverse industrial applications, including the production of dyes and agrochemical substances. For instance, Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through a [3+2] cycloaddition reaction, highlighting the versatility of these compounds in organic reactions and their polar nature allowing reactions under mild conditions (Żmigrodzka et al., 2022).
Role in Catalysis
Pyrrolidine derivatives, including 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride, can act as catalysts in various chemical reactions. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a pyrrolidine-related compound, has been used as a recyclable catalyst for the acylation of inert alcohols, displaying a unique mechanism and potential for various organic syntheses (Liu et al., 2014).
Medicinal Chemistry and Drug Synthesis
In the realm of medicinal chemistry, pyrrolidine derivatives are integral in the synthesis of potential pharmaceuticals. Rodríguez-Franco and Fernández-Bachiller (2002) described the synthesis of 1-benzyl-4-(chloromethyl)piperidine, which was then applied in developing compounds of pharmacological interest, showcasing the utility of pyrrolidine derivatives in creating novel drugs (Rodríguez-Franco & Fernández-Bachiller, 2002).
Applications in Bioactive Compound Synthesis
Pyrrolidine derivatives are also used in synthesizing bioactive compounds. For example, Czollner et al. (1990) reported the synthesis of pyrrolidine analogs of N-Acetylneuraminic Acid as potential sialidase inhibitors, illustrating the potential of these compounds in developing therapeutic agents (Czollner et al., 1990).
Inhibition Studies
Lastly, pyrrolidine derivatives have been explored for their inhibitory properties. In a study by Attia et al. (2013), various pyrrolidine hydrochloride derivatives were synthesized and screened for antimicrobial activity, demonstrating the effectiveness of these compounds in inhibiting microbial growth (Attia et al., 2013).
properties
IUPAC Name |
1-[[4-(chloromethyl)phenyl]methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGVMBVMUKHHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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